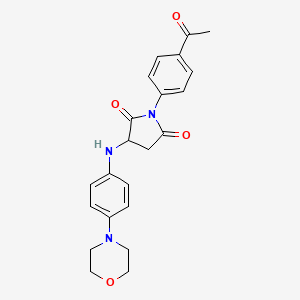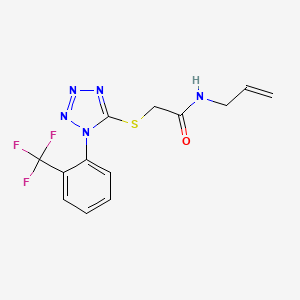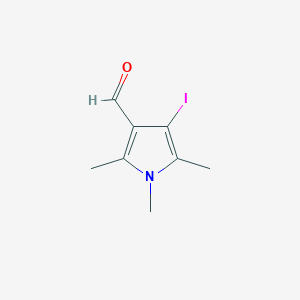
3-氨基-4-氰基苯甲酸
描述
3-Amino-4-cyanobenzoic acid is a compound with the molecular weight of 162.15 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-amino-4-cyanobenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Amino-4-cyanobenzoic acid is 1S/C8H6N2O2/c9-4-6-2-1-5 (8 (11)12)3-7 (6)10/h1-3H,10H2, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-4-cyanobenzoic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 162.15 . It is stored at room temperature .科学研究应用
反应性和络合物形成
3-氨基-4-氰基苯甲酸展示了其在化学反应中的多功能性,特别是通过亲核取代和络合物形成。例如,它与S、C和N-亲核试剂发生反应,形成稳定的σ-加合物。这种反应性已经在3-氯-4-氰基苯并[1,6]萘啉的背景下得到证明,突显了它在合成各种衍生物,包括1-氨基苯并[ b]噻吩[2,3-h][1,6]萘啉衍生物(Ivanov et al., 2002)的潜力。
有机合成和药用中间体
3-氨基-4-氰基苯甲酸在有机合成中起着关键的中间体作用,特别是在制药行业中。它在生产偶氮染料、药物和压力复制材料方面起着重要作用。它在合成止痛药酮洛芬中的作用凸显了其重要性,这是一种抗炎镇痛药。这种多功能性来源于它能够发生还原反应,形成在工业生产中至关重要的各种衍生物(Yin Qun, 2010)。
超分子化学和宿主-客体相互作用
在超分子化学领域,3-氨基-4-氰基苯甲酸衍生物,如氨基苯甲酸异构体,用于合成具有独特宿主-客体性质的络合物。这些络合物通常表现出独特的超分子结构,如轮轴形状的实体,由氢键网络驱动。配体的性质,如卤素,显著影响这些性质,为调节材料对外部刺激的响应提供途径,例如挥发性有机化合物(Bacchi et al., 2012)。
分析和物理化学应用
互变异构体研究和光谱学
3-氨基-4-氰基苯甲酸及其衍生物在研究互变异构平衡方面起着关键作用,这是理解化学反应和稳定性的基本方面。这些研究涉及多个相位,包括气体、溶液和固态,并涉及复杂的分析技术,如质谱、核磁共振和红外光谱。这种深度分析凸显了它在化学和材料科学中的重要性(Iglesias et al., 2012)。
溶解度和溶剂相互作用研究
了解3-氨基-4-氰基苯甲酸在各种溶剂中的溶解度和相互作用对其在纯化和配方过程中的应用至关重要。研究详细描述了它在一系列溶剂中的溶解度,提供了关于其在不同温度下行为的见解,并提供了对工业过程至关重要的数据。实验数据与Apelblat方程和NRTL模型等模型的相关性进一步增强了它在化学工程和工艺设计中的应用(Zhu et al., 2019)。
安全和危害
The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
属性
IUPAC Name |
3-amino-4-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDDRDQNFWIJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-cyanobenzoic acid | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


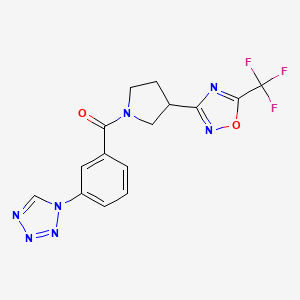
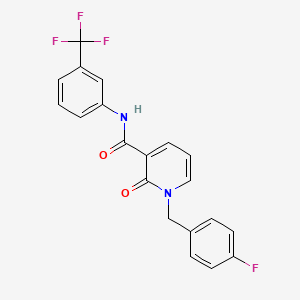
![(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2458962.png)
![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)
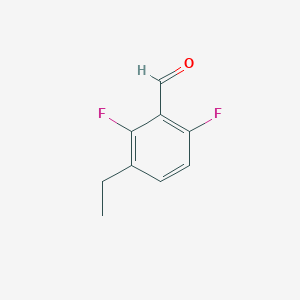
![5-[1-(4-ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2458968.png)
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2458969.png)
![Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2458972.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2458973.png)
